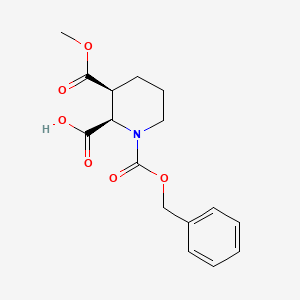

(2R,3S)-1-((benzyloxy)carbonyl)-3-(methoxycarbonyl)piperidine-2-carboxylic acid

Descripción

(2R,3S)-1-((Benzyloxy)carbonyl)-3-(methoxycarbonyl)piperidine-2-carboxylic acid is a piperidine derivative featuring three key functional groups:

- 1-(Benzyloxy)carbonyl (Cbz): A protective group commonly used in peptide synthesis to shield amines .

- 3-(Methoxycarbonyl): A methyl ester that modulates solubility and reactivity.

- 2-Carboxylic acid: Provides acidity and hydrogen-bonding capacity.

The stereochemistry at positions 2R and 3S is critical for its conformational stability and interaction with biological targets. This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing peptidomimetics or protease inhibitors.

Propiedades

IUPAC Name |

(2R,3S)-3-methoxycarbonyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO6/c1-22-15(20)12-8-5-9-17(13(12)14(18)19)16(21)23-10-11-6-3-2-4-7-11/h2-4,6-7,12-13H,5,8-10H2,1H3,(H,18,19)/t12-,13+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUNENLVXKGNEL-QWHCGFSZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN(C1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCCN([C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-1-((benzyloxy)carbonyl)-3-(methoxycarbonyl)piperidine-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives.

Protection of Functional Groups: The amino group of the piperidine is protected using a benzyloxycarbonyl (Cbz) group.

Carboxylation: The piperidine ring is then carboxylated at the 2-position using appropriate carboxylating agents.

Esterification: The carboxyl group at the 3-position is esterified to form the methoxycarbonyl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Hydrogenolysis of the Cbz Protecting Group

The Cbz group is cleaved via catalytic hydrogenation, typically using H₂ and palladium or platinum catalysts. This reaction is critical for deprotection in peptide synthesis and chiral intermediate preparation.

| Reaction Conditions | Products | Yield | Reference |

|---|---|---|---|

| H₂ (1 atm), PtO₂, glacial acetic acid | Piperidine-2-carboxylic acid derivatives | 80% |

In the synthesis of meso-piperidine-2,6-dicarboxylic acid, hydrogenolysis under H₂ with PtO₂ selectively removes the Cbz group while preserving the methoxycarbonyl and carboxylic acid functionalities .

Methanolysis of Cyclic Anhydrides

The compound participates in methanolysis reactions when derived from cyclic anhydrides. Organocatalysts like thiourea derivatives enhance enantioselectivity in ester formation:

| Catalyst | Solvent | Temp (°C) | ee (%) | Reference |

|---|---|---|---|---|

| Bifunctional thiourea | Toluene | -20 | 92 |

For example, enantioselective methanolysis of a meso-piperidine anhydride precursor yields (2R,3S)-configured esters with high optical purity . The methoxycarbonyl group remains stable under these conditions.

Hydrolysis of the Methoxycarbonyl Group

The methoxycarbonyl ester undergoes hydrolysis under acidic or basic conditions to form a carboxylic acid:

| Conditions | Reagents | Product | Reference |

|---|---|---|---|

| 1 M NaOH, H₂O, 0 °C → r.t. | Benzyl chloroformate | Piperidine-2,6-dicarboxylic acid |

This reaction is pH-sensitive; strong bases (e.g., NaOH) achieve complete hydrolysis, while milder conditions retain the ester .

Amide Bond Formation

The carboxylic acid group reacts with amines via activation (e.g., using EDCl/HOBt) to form amides. For example:

| Activation Reagent | Coupling Agent | Product | Reference |

|---|---|---|---|

| EDCl/HOBt | DIPEA | Piperidine-2-carboxamide derivatives |

This step is pivotal in peptide coupling, where the stereochemistry at C2 and C3 is retained .

Stereochemical Stability

The (2R,3S) configuration remains intact under standard reaction conditions. NMR data confirms no epimerization during hydrogenolysis or methanolysis:

| NMR Data (¹H, 400 MHz) | Key Peaks | Reference |

|---|---|---|

| δH 3.65 (s, CH₃O), 4.02–3.91 (m, αCH) | Retention of methoxy and piperidine signals |

Aplicaciones Científicas De Investigación

Synthetic Applications

1. Building Block in Organic Synthesis

The compound serves as a versatile intermediate in the synthesis of complex organic molecules. Its piperidine ring structure allows for various modifications, making it suitable for creating diverse derivatives.

2. Peptide Synthesis

Due to its benzyloxycarbonyl (Z) protecting group, it can be utilized in peptide synthesis, where selective deprotection is required to yield active peptides. This application is crucial in developing therapeutic peptides that target specific biological pathways.

Medicinal Chemistry Applications

1. Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit anticancer properties. For instance, modifications to the piperidine structure can enhance its efficacy against specific cancer cell lines. Studies indicate that compounds with similar structures have shown promising results in inhibiting tumor growth and metastasis.

2. Neuropharmacology

Compounds based on this structure have been investigated for their potential neuroprotective effects. The ability to cross the blood-brain barrier makes them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Synthesis of Anticancer Agents

A study published in the Journal of Medicinal Chemistry explored the synthesis of a series of piperidine derivatives based on (2R,3S)-1-((benzyloxy)carbonyl)-3-(methoxycarbonyl)piperidine-2-carboxylic acid. The derivatives were tested against various cancer cell lines, revealing significant cytotoxic activity, particularly in breast and colon cancer models .

Case Study 2: Neuroprotective Properties

Another research article highlighted the neuroprotective effects of modified piperidine compounds derived from this acid. In vitro studies showed that these compounds could reduce oxidative stress and apoptosis in neuronal cells, suggesting their potential use in treating neurodegenerative disorders .

Mecanismo De Acción

The mechanism of action of (2R,3S)-1-((benzyloxy)carbonyl)-3-(methoxycarbonyl)piperidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved to release the active piperidine derivative, which then exerts its effects through various biochemical pathways.

Comparación Con Compuestos Similares

Key Structural Variations and Their Implications

The table below compares the target compound with analogous piperidine/pyrrolidine derivatives:

Functional Group Analysis

- Protective Groups: Cbz (Benzyloxycarbonyl): Offers stability under basic conditions but requires hydrogenolysis or strong acids for removal . Boc (tert-Butoxycarbonyl): Cleaved under mild acidic conditions (e.g., TFA), making it preferable for solid-phase synthesis . Fmoc (Fluorenylmethyloxycarbonyl): Base-labile, compatible with orthogonal protection strategies .

Electron-Withdrawing Groups :

Stereochemical Impact :

- The (2R,3S) configuration in the target compound optimizes spatial arrangement for enzyme binding, contrasting with (2S,3S) diastereomers, which may exhibit altered pharmacokinetics .

Actividad Biológica

(2R,3S)-1-((benzyloxy)carbonyl)-3-(methoxycarbonyl)piperidine-2-carboxylic acid, with CAS number 2281904-57-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₁₉N₁O₆

- Molecular Weight : 321.32 g/mol

- Structure : The compound features a piperidine ring with multiple functional groups, including benzyloxy and methoxycarbonyl moieties.

Biological Activity Overview

The biological activity of (2R,3S)-1-((benzyloxy)carbonyl)-3-(methoxycarbonyl)piperidine-2-carboxylic acid has been explored primarily in the context of its role as a potential inhibitor in various biochemical pathways.

- Histone Deacetylase Inhibition : Preliminary studies suggest that compounds structurally related to this piperidine derivative may act as histone deacetylase (HDAC) inhibitors. HDACs play critical roles in the regulation of gene expression and are implicated in cancer progression. The inhibition of HDACs can lead to increased acetylation of histones and non-histone proteins, thereby influencing transcriptional activity.

- Isoform Selectivity : Research indicates that structural modifications can lead to isoform-selective inhibition of HDACs. For instance, azumamides—a class of compounds related to this piperidine—showed varying potency across different HDAC isoforms, with IC50 values ranging from 14 nM to 67 nM for HDAC1–3 and 10–11 .

Study 1: Synthesis and Evaluation

A study conducted by Villadsen et al. detailed the total synthesis of azumamide analogs and their evaluation against recombinant HDAC isoforms. The results demonstrated that modifications in stereochemistry significantly impacted biological activity, highlighting the sensitivity of the β-amino acid scaffold .

| Compound | IC50 (nM) | HDAC Isoform |

|---|---|---|

| Azumamide C | 14 | HDAC1 |

| Azumamide E | 67 | HDAC3 |

| Azumamide A | >200 | HDAC8 |

Study 2: Structure-Activity Relationship

Another research effort focused on understanding the structure-activity relationship (SAR) of related piperidine compounds. The study revealed that the presence of specific substituents on the piperidine ring could enhance selectivity and potency against certain HDAC isoforms, suggesting a pathway for developing more effective therapeutic agents targeting epigenetic modifications .

Pharmacological Implications

The potential application of (2R,3S)-1-((benzyloxy)carbonyl)-3-(methoxycarbonyl)piperidine-2-carboxylic acid as an anti-cancer agent is particularly noteworthy. Given its proposed mechanism as an HDAC inhibitor, it could contribute to therapeutic strategies aimed at reversing aberrant gene expression patterns associated with malignancies.

Q & A

Q. What are the key considerations for designing a multi-step synthesis protocol for (2R,3S)-1-((benzyloxy)carbonyl)-3-(methoxycarbonyl)piperidine-2-carboxylic acid to maximize yield and purity?

- Methodological Answer: Multi-step synthesis requires careful optimization of reaction conditions, such as catalyst selection (e.g., palladium diacetate for coupling reactions), temperature gradients (40–100°C), and inert atmospheres to prevent oxidation . Sequential purification steps, including liquid-liquid extraction and silica gel chromatography, are critical to isolate intermediates. For example, tert-butyl alcohol and cesium carbonate can stabilize reactive intermediates during coupling steps . Yield optimization often involves iterative adjustments to reaction times (e.g., 5.5–72 hours) and stoichiometric ratios of reagents.

Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer: 1H NMR and ESI-MS are indispensable for confirming stereochemistry and molecular weight. For instance, NMR can resolve chiral centers by analyzing coupling constants and splitting patterns, while MS provides accurate mass verification . Chromatographic methods (e.g., HPLC with C18 columns) are recommended for purity assessment, especially when separating stereoisomers or byproducts . Polarimetry or chiral stationary-phase HPLC may be required to distinguish enantiomers .

Q. How can researchers address challenges in controlling stereochemistry during synthesis, particularly the (2R,3S) configuration?

- Methodological Answer: Stereochemical control relies on chiral auxiliaries or enantioselective catalysts. For example, tert-butoxycarbonyl (Boc) groups can temporarily protect amines during coupling reactions, preserving configuration . Low-temperature reactions (e.g., −78°C for demethylation steps) minimize epimerization . Post-synthesis, circular dichroism (CD) or X-ray crystallography can validate stereochemical outcomes .

Advanced Research Questions

Q. What methodologies are recommended for optimizing reaction conditions in the presence of sensitive functional groups (e.g., benzyloxycarbonyl)?

- Methodological Answer: The benzyloxycarbonyl (Cbz) group is prone to hydrogenolysis; thus, catalytic hydrogenation should be avoided. Alternative deprotection methods include HCl/dioxane under controlled conditions (20–50°C) . For methoxycarbonyl stability, avoid strong bases that may hydrolyze the ester. Solvent selection (e.g., acetonitrile for SN2 reactions) and inert atmospheres mitigate unwanted side reactions .

Q. How should conflicting data from spectroscopic analysis (e.g., NMR shifts vs. MS fragmentation) be reconciled?

- Methodological Answer: Contradictions between NMR and MS data often arise from impurities or ion adducts. 2D NMR techniques (COSY, HSQC) can resolve ambiguous proton assignments . For MS, high-resolution instruments (HRMS) and isotopic pattern analysis distinguish between molecular ions and adducts. Cross-validate with independent methods, such as IR spectroscopy for functional group confirmation .

Q. What strategies prevent racemization during synthesis and purification of this chiral piperidine derivative?

- Methodological Answer: Racemization is minimized by:

- Using bulky protecting groups (e.g., Boc) to sterically hinder chiral centers .

- Avoiding prolonged heating; microwave-assisted synthesis reduces reaction times .

- Employing HPLC with chiral columns for final purification to isolate enantiomers .

- Monitoring pH during aqueous workups to prevent acid/base-induced epimerization .

Q. In multi-step syntheses involving palladium catalysts, what parameters critically influence cross-coupling efficiency?

- Methodological Answer: Key parameters include:

- Ligand selection (e.g., XPhos enhances coupling efficiency in tert-butyl alcohol) .

- Catalyst loading (1–5 mol% palladium diacetate) and precise temperature control (40–100°C) .

- Substrate pre-activation via sonication or grinding to improve solubility.

- Monitoring by TLC or LC-MS to terminate reactions at optimal conversion points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.